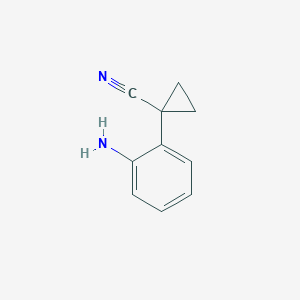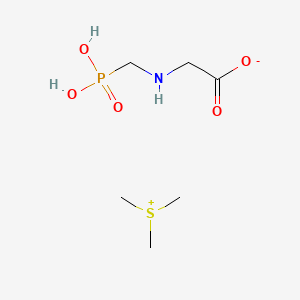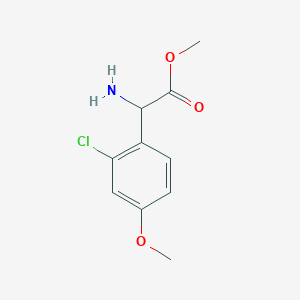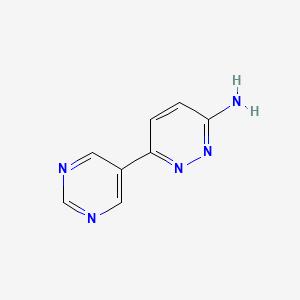
1-(2-Aminophenyl)cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 g/mol . This compound is characterized by a cyclopropane ring attached to a phenyl group, which is further substituted with an amino group and a nitrile group.
Vorbereitungsmethoden
The synthesis of 1-(2-Aminophenyl)cyclopropanecarbonitrile can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
These methods are commonly used in laboratory settings for the synthesis of cyclopropane-containing amino acids, which are structurally similar to this compound .
Analyse Chemischer Reaktionen
1-(2-Aminophenyl)cyclopropancarbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an der Aminogruppe oder der Nitrilgruppe auftreten, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminophenyl)cyclopropancarbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die strukturellen Eigenschaften der Verbindung machen sie nützlich bei der Untersuchung biologischer Prozesse und Interaktionen.
Industrie: Verwendung bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-Aminophenyl)cyclopropancarbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Amino- und Nitrilgruppen spielen eine entscheidende Rolle bei diesen Interaktionen, beeinflussen die Reaktivität der Verbindung und ihre Bindungseigenschaften. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext des Einsatzes variieren.
Wirkmechanismus
The mechanism of action of 1-(2-Aminophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminophenyl)cyclopropancarbonitril kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-Aminocyclopropancarbonsäure: Teilt den Cyclopropanring, unterscheidet sich aber in den angehängten funktionellen Gruppen.
2-Aminophenylacetonitril: Ähnliche Phenyl- und Nitrilgruppen, jedoch ohne den Cyclopropanring.
Cyclopropancarbonitril-Derivate: Verschiedene Derivate mit unterschiedlichen Substituenten am Cyclopropanring.
Die Einzigartigkeit von 1-(2-Aminophenyl)cyclopropancarbonitril liegt in seiner spezifischen Kombination von funktionellen Gruppen und dem Cyclopropanring, die ihm einzigartige chemische und physikalische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C10H10N2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1-(2-aminophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-6,12H2 |
InChI-Schlüssel |
LEXBYUPHVYRQDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11727251.png)


![4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide](/img/structure/B11727275.png)

![3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11727286.png)
![2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11727291.png)

![4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one](/img/structure/B11727296.png)

![2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11727304.png)



